Cas no 49713-56-6 (4-Chloro-6-(trifluoromethyl)quinoline)

4-Chloro-6-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by the presence of a chloro substituent at the 4-position and a trifluoromethyl group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing trifluoromethyl group enhances its reactivity, making it valuable for cross-coupling reactions and further functionalization. Its stable quinoline core ensures compatibility with a range of reaction conditions. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. High purity grades are available for research and industrial applications requiring precise chemical properties.
4-Chloro-6-(trifluoromethyl)quinoline structure
49713-56-6 structure
Product Name:4-Chloro-6-(trifluoromethyl)quinoline
CAS No:49713-56-6
MF:C10H5ClF3N
MW:231.601611852646
MDL:MFCD00153106
CID:55765
PubChem ID:329773597
Update Time:2025-05-20

4-Chloro-6-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-(trifluoromethyl)quinoline
    • 4-Chloro-6-trifluoromethylquinoline
    • PubChem5941
    • PC2075L
    • FTNQANJWBFKPIP-UHFFFAOYSA-N
    • SBB097812
    • 6744AB
    • 4-Chloro-6-trifluoromethyl-quinoline
    • VQ10198
    • 4-Chloro-6-(trifluoromethyl)quinolline
    • Quinoline,4-chloro-6-(trifluoromethyl)-
    • SY035686
    • EN001639
    • EN300-629962
    • BP-11149
    • DTXSID00371545
    • AKOS005198905
    • SB71719
    • 4-Chloro-6-trifluoromethylquinoline, AldrichCPR
    • AMY13685
    • SCHEMBL317086
    • PS-7703
    • 49713-56-6
    • BB 0241046
    • MFCD00153106
    • A18813
    • FT-0618127
    • FT-0618140
    • CS-W012946
    • DB-008873
    • MDL: MFCD00153106
    • Inchi: 1S/C10H5ClF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H
    • InChI Key: FTNQANJWBFKPIP-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C2C=CC(C(F)(F)F)=CC2=1

Computed Properties

  • Exact Mass: 231.00600
  • Monoisotopic Mass: 231.006
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 12.9
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: massive
  • Density: 1.428
  • Melting Point: 48°C
  • Boiling Point: 212.4℃/760mmHg
  • Flash Point: 265.51 °C at 760 mmHg
  • Refractive Index: 1.359
  • PSA: 12.89000
  • LogP: 3.90700
  • Solubility: Not determined

4-Chloro-6-(trifluoromethyl)quinoline Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H319
  • Warning Statement: P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25-36
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

4-Chloro-6-(trifluoromethyl)quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloro-6-(trifluoromethyl)quinoline Pricemore >>

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4-Chloro-6-(trifluoromethyl)quinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:49713-56-6)4-Chloro-6-(trifluoromethyl)quinoline
Order Number:A18813
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):168.0/420.0
Email:sales@amadischem.com

Additional information on 4-Chloro-6-(trifluoromethyl)quinoline

4-Chloro-6-(trifluoromethyl)quinoline: A Comprehensive Overview

The compound 4-Chloro-6-(trifluoromethyl)quinoline, identified by the CAS number 49713-56-6, is a significant molecule in the field of organic chemistry. This quinoline derivative has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a quinoline ring system with a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position, which contributes to its distinctive chemical behavior and reactivity.

Recent studies have highlighted the importance of 4-Chloro-6-(trifluoromethyl)quinoline in drug discovery and materials science. Its structure, characterized by the presence of electron-withdrawing groups such as chlorine and trifluoromethyl, makes it an ideal candidate for exploring electronic properties and biological activities. Researchers have demonstrated that this compound exhibits promising anti-tumor activity in preclinical models, suggesting its potential as a lead compound for developing new cancer therapies.

The synthesis of 4-Chloro-6-(trifluoromethyl)quinoline involves a multi-step process that typically begins with the preparation of the quinoline skeleton. The introduction of the trifluoromethyl group at the 6-position is achieved through electrophilic substitution reactions, while the chlorine atom is introduced at the 4-position via nucleophilic aromatic substitution. These reactions require precise control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further optimized these synthetic pathways, making them more efficient and environmentally friendly.

In terms of applications, 4-Chloro-6-(trifluoromethyl)quinoline has shown potential in several areas. In materials science, its electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Additionally, its ability to act as a ligand in metal complexes has opened avenues for exploring its role in catalysis and coordination chemistry. In pharmacology, ongoing research focuses on its bioavailability, metabolism, and toxicity profiles to assess its suitability as a drug candidate.

Recent studies have also explored the environmental impact of 4-Chloro-6-(trifluoromethyl)quinoline. Researchers have investigated its degradation pathways under various environmental conditions, such as photolysis and microbial degradation. These studies are crucial for understanding its persistence in ecosystems and for developing strategies to mitigate any potential ecological risks associated with its use.

In conclusion, 4-Chloro-6-(trifluoromethyl)quinoline is a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as an important molecule for future innovations in drug discovery, materials science, and environmental chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:49713-56-6)4-Chloro-6-(trifluoromethyl)quinoline
A18813
Purity:99%/99%
Quantity:10g/25g
Price ($):168.0/420.0
Email